molecular formula C14H16BClF7N3 B12703850 5-Chloro-4-(cyclohexylmethylamino)-2-(trifluoromethyl)benzenediazonium tetrafluoroborate CAS No. 84083-13-6

5-Chloro-4-(cyclohexylmethylamino)-2-(trifluoromethyl)benzenediazonium tetrafluoroborate

Cat. No.: B12703850
CAS No.: 84083-13-6
M. Wt: 405.55 g/mol
InChI Key: QSHAYFAXQWSTJU-UHFFFAOYSA-N
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Description

5-Chloro-4-(cyclohexylmethylamino)-2-(trifluoromethyl)benzenediazonium tetrafluoroborate is a complex organic compound that belongs to the class of diazonium salts. These compounds are known for their versatility in organic synthesis, particularly in the formation of azo compounds, which are widely used in dyes and pigments.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-4-(cyclohexylmethylamino)-2-(trifluoromethyl)benzenediazonium tetrafluoroborate typically involves the diazotization of an aromatic amine. The process begins with the preparation of the corresponding amine, 5-Chloro-4-(cyclohexylmethylamino)-2-(trifluoromethyl)aniline. This amine is then treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) under cold conditions to form the diazonium salt. The reaction is usually carried out in an aqueous medium, and the tetrafluoroborate anion is introduced by adding sodium tetrafluoroborate to the reaction mixture.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated systems for the addition of reagents and temperature control is common in industrial settings to maintain consistency and safety.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-4-(cyclohexylmethylamino)-2-(trifluoromethyl)benzenediazonium tetrafluoroborate undergoes several types of chemical reactions, including:

    Substitution Reactions: The diazonium group can be replaced by various nucleophiles, such as halides, cyanides, and hydroxides, leading to the formation of substituted aromatic compounds.

    Coupling Reactions: The compound can participate in azo coupling reactions with phenols and aromatic amines to form azo compounds.

    Reduction Reactions: The diazonium group can be reduced to form the corresponding aniline.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include potassium iodide, copper(I) chloride, and sodium cyanide. These reactions are typically carried out in aqueous or alcoholic solutions at low temperatures.

    Coupling Reactions: Phenols and aromatic amines are used as coupling partners, often in the presence of a base such as sodium hydroxide.

    Reduction Reactions: Reducing agents like sodium sulfite or stannous chloride are used under acidic conditions.

Major Products Formed

    Substitution Reactions: Products include 5-Chloro-4-(cyclohexylmethylamino)-2-(trifluoromethyl)benzene derivatives with various substituents.

    Coupling Reactions: Azo compounds with vibrant colors, useful in dye manufacturing.

    Reduction Reactions: 5-Chloro-4-(cyclohexylmethylamino)-2-(trifluoromethyl)aniline.

Scientific Research Applications

5-Chloro-4-(cyclohexylmethylamino)-2-(trifluoromethyl)benzenediazonium tetrafluoroborate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the formation of azo dyes.

    Biology: Employed in the labeling of biomolecules due to its ability to form stable azo linkages.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of dyes and pigments, as well as in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Chloro-4-(cyclohexylmethylamino)-2-(trifluoromethyl)benzenediazonium tetrafluoroborate involves the formation of reactive intermediates, such as diazonium ions, which can undergo various chemical transformations. These intermediates can react with nucleophiles, leading to substitution or coupling reactions. The molecular targets and pathways involved depend on the specific reaction and the nature of the nucleophile.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-2-(trifluoromethyl)benzenediazonium tetrafluoroborate
  • 5-Bromo-4-(cyclohexylmethylamino)-2-(trifluoromethyl)benzenediazonium tetrafluoroborate
  • 5-Chloro-4-(methylamino)-2-(trifluoromethyl)benzenediazonium tetrafluoroborate

Uniqueness

5-Chloro-4-(cyclohexylmethylamino)-2-(trifluoromethyl)benzenediazonium tetrafluoroborate is unique due to the presence of the cyclohexylmethylamino group, which imparts specific steric and electronic properties. This uniqueness can influence the reactivity and selectivity of the compound in various chemical reactions, making it valuable for specific applications in organic synthesis and material science.

Properties

CAS No.

84083-13-6

Molecular Formula

C14H16BClF7N3

Molecular Weight

405.55 g/mol

IUPAC Name

5-chloro-4-[cyclohexyl(methyl)amino]-2-(trifluoromethyl)benzenediazonium;tetrafluoroborate

InChI

InChI=1S/C14H16ClF3N3.BF4/c1-21(9-5-3-2-4-6-9)13-7-10(14(16,17)18)12(20-19)8-11(13)15;2-1(3,4)5/h7-9H,2-6H2,1H3;/q+1;-1

InChI Key

QSHAYFAXQWSTJU-UHFFFAOYSA-N

Canonical SMILES

[B-](F)(F)(F)F.CN(C1CCCCC1)C2=C(C=C(C(=C2)C(F)(F)F)[N+]#N)Cl

Origin of Product

United States

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